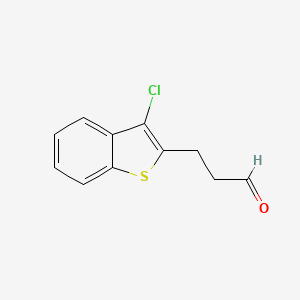
3-(3-chloro-1-benzothiophen-2-yl)propanal
概要
説明
3-(3-chloro-1-benzothiophen-2-yl)propanal is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a chloro group at the 3-position of the benzothiophene ring and a propionaldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1-benzothiophen-2-yl)propanal typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base.
Introduction of the Chloro Group: The chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Propionaldehyde Group: The propionaldehyde group can be introduced through the reaction of the benzothiophene derivative with an appropriate aldehyde precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-(3-chloro-1-benzothiophen-2-yl)propanal can undergo various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(3-Chloro-benzo[b]thiophen-2-yl)-propionic acid.
Reduction: 3-(3-Chloro-benzo[b]thiophen-2-yl)-propanol.
Substitution: 3-(3-Amino-benzo[b]thiophen-2-yl)-propionaldehyde, 3-(3-Mercapto-benzo[b]thiophen-2-yl)-propionaldehyde.
科学的研究の応用
3-(3-chloro-1-benzothiophen-2-yl)propanal has various scientific research applications, including:
作用機序
The mechanism of action of 3-(3-chloro-1-benzothiophen-2-yl)propanal involves its interaction with specific molecular targets and pathways. The chloro group and the aldehyde group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes and pathways .
類似化合物との比較
Similar Compounds
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 3-Bromobenzo[b]thiophene
- 3-(3-Chloro-benzo[b]thiophen-2-yl)-propanol
Uniqueness
3-(3-chloro-1-benzothiophen-2-yl)propanal is unique due to the presence of both a chloro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
特性
分子式 |
C11H9ClOS |
|---|---|
分子量 |
224.71 g/mol |
IUPAC名 |
3-(3-chloro-1-benzothiophen-2-yl)propanal |
InChI |
InChI=1S/C11H9ClOS/c12-11-8-4-1-2-5-9(8)14-10(11)6-3-7-13/h1-2,4-5,7H,3,6H2 |
InChIキー |
FZYHMPQXSQYXMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCC=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















